molecular formula C27H22N4O4S B12205482 (4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12205482
M. Wt: 498.6 g/mol
InChI Key: IYUYHHOHKQKFQM-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-{4-[(3-methylphenyl)methoxy]benzoyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Properties

Molecular Formula

C27H22N4O4S

Molecular Weight

498.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N4O4S/c1-16-5-3-6-18(13-16)15-35-21-10-8-19(9-11-21)24(32)22-23(20-7-4-12-28-14-20)31(26(34)25(22)33)27-30-29-17(2)36-27/h3-14,23,32H,15H2,1-2H3/b24-22+

InChI Key

IYUYHHOHKQKFQM-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CN=CC=C5)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CN=CC=C5)O

Origin of Product

United States

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